N-(2,4-dichlorophenyl)methanesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-dichlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-13(11,12)10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISOIDVHILEZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13607-38-0 | |
| Record name | N-(2,4-DICHLOROPHENYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reacting 2,4-dichloroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or NaOH) to neutralize HCl byproducts. Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
- Temperature Control: Reactions are often conducted at 0–25°C to prevent side reactions (e.g., sulfonamide decomposition) .
- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity by HPLC or melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and sulfonamide NH (δ ~10.5 ppm, broad) .
- IR Spectroscopy: Confirm sulfonamide S=O stretches (1340–1160 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 284 (C₇H₆Cl₂NO₂S⁺) .
Note: Compare data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .
Q. How does the electron-withdrawing dichlorophenyl group influence sulfonamide reactivity?
Methodological Answer: The 2,4-dichloro substitution enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols). Key effects:
- Acidity: The NH proton becomes more acidic (pKa ~8–9), enabling deprotonation under mild basic conditions .
- Stability: The aromatic ring stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Experimental Design: Use Hammett σ constants to predict substituent effects on reaction rates .
Q. What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
- Solubility: Sparingly soluble in water (<1 mg/mL), but highly soluble in DMSO, DMF, and dichloromethane .
- Stability: Stable at RT for >6 months if stored anhydrous. Degrades above 200°C (TGA data) or under prolonged UV exposure .
Handling Protocol: Use amber vials and inert atmospheres for long-term storage .
Q. How can researchers validate the purity of synthesized this compound?
Methodological Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient, retention time ~8–10 min) .
- Elemental Analysis: Match calculated vs. observed C, H, N, S, and Cl percentages (e.g., C: 34.7%, Cl: 29.2%) .
- X-ray Crystallography: Resolve crystal structure to confirm bond lengths/angles (e.g., S–N: 1.63 Å) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity of this compound derivatives?
Methodological Answer:
- Analog Synthesis: Introduce substituents at the sulfonamide nitrogen (e.g., alkyl, aryl) or modify the dichlorophenyl ring (e.g., nitro, amino) .
- Bioassays: Screen derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorescence-based assays .
- Computational Modeling: Dock derivatives into protein active sites (e.g., AutoDock Vina) to predict binding affinities .
Case Study: Replace Cl with F to reduce toxicity while maintaining activity .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for complex derivatives?
Methodological Answer:
- Dynamic NMR: Conduct variable-temperature experiments to identify conformational exchange (e.g., rotameric splitting) .
- 2D Techniques: Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
- Isotopic Labeling: Synthesize 15N-labeled analogs to simplify NH signal interpretation .
Q. What strategies mitigate side reactions during functionalization of this compound?
Methodological Answer:
- Protecting Groups: Temporarily protect the sulfonamide NH with Boc groups during alkylation .
- Catalytic Systems: Use Pd(OAc)₂/XPhos for selective cross-coupling without degrading the sulfonamide .
- Microwave Synthesis: Reduce reaction times (e.g., 30 min vs. 24 hr) to minimize decomposition .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding constants (Kd) for interactions with targets like NMDA receptors .
- Mutagenesis Studies: Identify key residues (e.g., Arg106 in carbonic anhydrase) via site-directed mutagenesis .
- Metabolic Profiling: Use LC-MS to track metabolite formation in hepatocyte models .
Q. How can researchers address low yields in scaled-up syntheses of this compound?
Methodological Answer:
- Process Optimization: Switch from batch to flow chemistry for better heat/mass transfer .
- Catalyst Recycling: Immobilize base catalysts (e.g., polymer-supported Et₃N) to reduce waste .
- Quality by Design (QbD): Use DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
